2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol
Description
2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol is a small molecule featuring a piperidine core substituted with a benzyl-cyclopropyl-amino group at the 4-position and an ethanol moiety at the 1-position. The compound’s structure combines a bicyclic amine (cyclopropyl) with a benzyl group, which may enhance lipophilicity and influence receptor binding. Its ethanol tail likely contributes to solubility and hydrogen-bonding interactions, critical for bioavailability and target engagement.
Properties
IUPAC Name |
2-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-13-12-18-10-8-17(9-11-18)19(16-6-7-16)14-15-4-2-1-3-5-15/h1-5,16-17,20H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSBQXVUZJBLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl-cyclopropyl-amino group: This step often involves nucleophilic substitution reactions where a benzyl-cyclopropyl-amine is introduced to the piperidine ring.
Attachment of the ethanol moiety: This can be done through alkylation reactions where an ethanol group is attached to the nitrogen atom of the piperidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring or the ethanol moiety are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in research to study its effects on cellular processes and its potential as a therapeutic agent.
Industry: It may be used in the synthesis of other complex organic compounds, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Benzyl vs.
- Cyclopropane vs. Cyclobutane : The cyclopropane ring in the target compound offers greater ring strain and metabolic stability compared to the fluorinated cyclobutane in quinazoline derivatives .
- Ethanol vs. Carbamate: The ethanol tail in the target compound may enhance hydrogen-bonding capacity compared to the carbamate group in Benzyl 4-aminopiperidine-1-carboxylate, which is associated with uncharacterized toxicity risks .
Critical Insights :
Biological Activity
The compound 2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol (often referred to as BCP-PE) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
BCP-PE features a piperidine core substituted with a benzyl-cyclopropyl amino group and a hydroxyl ethanol moiety. The unique structural elements contribute to its biological activity, particularly in interactions with various biological targets.
Biological Activity Overview
BCP-PE has been studied for its potential antimicrobial, anticancer, and neuroprotective activities. The following sections detail these activities based on recent research findings.
Antimicrobial Activity
Research indicates that BCP-PE exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .
- The compound also demonstrated antifungal activity, particularly against Candida albicans, with MIC values showing effective inhibition .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Candida albicans | Varies (specific MIC not detailed) |
Anticancer Activity
BCP-PE has been evaluated for its anticancer potential, particularly through mechanisms involving apoptosis induction in cancer cells. Notable findings include:
- In studies involving hypopharyngeal tumor cells, BCP-PE exhibited cytotoxicity comparable to established chemotherapeutic agents like bleomycin .
- Its structure allows for enhanced interactions with protein binding sites, potentially improving therapeutic efficacy against various cancer types .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease:
- BCP-PE showed inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegeneration .
- The dual inhibition suggests potential for cognitive enhancement and protection against neurodegenerative processes.
Case Studies and Research Findings
Several studies have highlighted the diverse applications of BCP-PE:
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various piperidine derivatives, including BCP-PE, confirming its potent activity against key pathogens involved in nosocomial infections .
- Cancer Cell Line Studies : Research demonstrated that BCP-PE could induce apoptosis in FaDu hypopharyngeal carcinoma cells, suggesting its potential as an anticancer agent .
- Neuropharmacological Studies : Investigations into the neuroprotective effects of BCP-PE revealed promising results in inhibiting cholinesterase enzymes, which could lead to new treatments for Alzheimer's disease .
Q & A
Q. Table 2: Key Analytical Techniques for Advanced Studies
| Technique | Application | Reference |
|---|---|---|
| LC-MS/MS | Pharmacokinetic profiling | |
| Chiral chromatography | Enantiomeric resolution | |
| Quantum mechanics/molecular mechanics (QM/MM) | Binding affinity prediction |
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
- Answer :
- Solvent selection : Replace hazardous solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported palladium) reduce waste .
- Energy efficiency : Microwave-assisted synthesis shortens reaction times .
Q. What computational methods predict metabolic stability and toxicity?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
